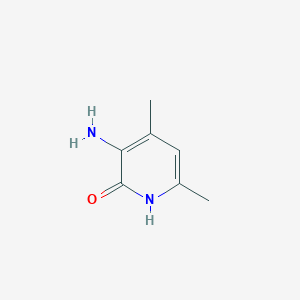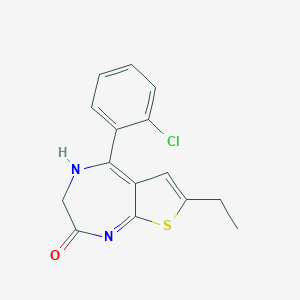
Ácido tauromuricolico
Descripción general
Descripción
El Ácido Tauro-ω-muricolato (sal sódica) es una forma conjugada con taurina del ácido biliar secundario ω-muricolato. Es un ácido biliar liberado por el hígado y se utiliza normalmente en estudios de colestasis. Este compuesto es conocido por su papel como antagonista competitivo y reversible del receptor X farnesoide (FXR), que participa en la regulación y el metabolismo de los ácidos biliares .
Aplicaciones Científicas De Investigación
El Ácido Tauro-ω-muricolato (sal sódica) tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y estudios relacionados con los ácidos biliares.
Biología: Se investiga su papel en el metabolismo de los ácidos biliares y sus efectos sobre la microbiota intestinal.
Medicina: Se estudian sus posibles aplicaciones terapéuticas en el tratamiento de la colestasis y otras enfermedades hepáticas.
Industria: Se utiliza en la producción de productos farmacéuticos y como biomarcador de la sepsis neonatal[][3].
Mecanismo De Acción
El Ácido Tauro-ω-muricolato (sal sódica) ejerce sus efectos actuando como un antagonista competitivo y reversible del receptor X farnesoide (FXR). Este receptor participa en la regulación de la síntesis, el transporte y el metabolismo de los ácidos biliares. Al inhibir el FXR, el Ácido Tauro-ω-muricolato (sal sódica) puede modular los niveles de ácidos biliares e influir en diversas vías metabólicas [3][3].
Compuestos similares:
Ácido Tauro-α-muricolato (sal sódica): Otro ácido biliar conjugado con taurina con propiedades similares pero diferente estereoquímica.
Ácido Tauro-β-muricolato (sal sódica): Una forma conjugada con taurina del ácido β-muricolato, también un antagonista del FXR.
Ácido Tauro-γ-muricolato (sal sódica): Una forma conjugada con taurina del ácido γ-muricolato con actividades biológicas únicas
Singularidad: El Ácido Tauro-ω-muricolato (sal sódica) es único debido a su conjugación específica con el ácido ω-muricolato y su papel como ácido biliar predominante en ciertas condiciones fisiológicas, como la sepsis neonatal. Su capacidad de actuar como antagonista del FXR también lo diferencia de otros ácidos biliares .
Análisis Bioquímico
Biochemical Properties
Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.
Cellular Effects
Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.
Molecular Mechanism
At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .
Dosage Effects in Animal Models
The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .
Transport and Distribution
Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .
Subcellular Localization
Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ácido Tauro-ω-muricolato (sal sódica) se sintetiza mediante la conjugación del ácido ω-muricolato con taurina. El proceso implica la conversión enzimática del ácido β-muricolato por varios microorganismos de la flora intestinal, incluido Clostridium .
Métodos de producción industrial: La producción industrial del Ácido Tauro-ω-muricolato (sal sódica) implica la extracción del ácido ω-muricolato de la bilis, seguida de su conjugación con taurina en condiciones controladas. El producto se purifica entonces para alcanzar altos niveles de pureza, normalmente superiores al 95% .
Tipos de reacciones:
Oxidación: El Ácido Tauro-ω-muricolato (sal sódica) puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son sustituidos por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .
Comparación Con Compuestos Similares
Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.
Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.
Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities
Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .
Propiedades
Número CAS |
25696-60-0 |
|---|---|
Fórmula molecular |
C26H45NO7S |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
Clave InChI |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Key on ui other cas no. |
25696-60-0 |
Descripción física |
Solid |
Sinónimos |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B116816.png)











